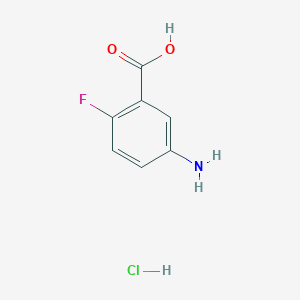

3-Amino-6-fluorobenzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-6-fluorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H7ClFNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 6 are substituted by an amino group and a fluorine atom, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-fluorobenzoic acid hydrochloride typically involves the following steps:

Nitration: The starting material, 6-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Hydrochloride Formation: The resulting 3-amino-6-fluorobenzoic acid is treated

Actividad Biológica

3-Amino-6-fluorobenzoic acid hydrochloride (6-FABA) is a fluorinated derivative of benzoic acid that has garnered attention due to its potential biological activities, particularly in the context of drug discovery and biochemical research. This compound is primarily investigated for its inhibitory effects on amino acid biosynthesis, particularly in the context of tuberculosis treatment, as well as its broader applications in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The amino group in 6-FABA can form hydrogen bonds with biological molecules, enhancing its binding affinity to various enzymes and receptors. The presence of fluorine increases the compound's lipophilicity, potentially improving its metabolic stability and bioavailability .

- Inhibition of Tryptophan Biosynthesis : 6-FABA has been shown to inhibit enzymes involved in the tryptophan biosynthesis pathway, specifically targeting anthranilate formation by TrpE and its modification by TrpD. This inhibition leads to significant reductions in bacterial load in models of Mycobacterium tuberculosis infection .

Antibacterial Activity

Research indicates that 6-FABA exhibits notable antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb). In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC) : The MIC for 6-FABA against Mtb has been reported at concentrations ranging from 0.625 to 27.6 μM, with complete growth inhibition observed at higher concentrations .

- In Vivo Efficacy : In animal models, administration of 6-FABA resulted in a tenfold reduction in bacterial load within infected spleens compared to untreated controls, suggesting a synergistic effect with the host immune response .

Study on Antimicrobial Effects

A significant study evaluated the effectiveness of 6-FABA against various strains of Mtb. The results indicated that:

| Compound | MIC (μM) | Efficacy |

|---|---|---|

| 6-FABA | 0.625-27.6 | Complete growth inhibition at high doses |

| Control | N/A | Variable resistance observed |

This study highlighted that modifications to the structure of 6-FABA could enhance its antibacterial properties while reducing cytotoxicity to host cells .

Development of Analogues

Further research focused on developing analogues of 6-FABA to improve its efficacy and reduce side effects. A series of hydrazide derivatives were synthesized and tested:

| Compound | MIC (μM) | Cytotoxicity (Vero cells) | Notes |

|---|---|---|---|

| Hydrazide A | <9.4 | Low | Improved activity over parent |

| Hydrazide B | >50 | Moderate | Less effective than A |

These findings support the hypothesis that structural modifications can lead to enhanced biological activity against Mtb while maintaining low toxicity levels .

Propiedades

IUPAC Name |

5-amino-2-fluorobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,9H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAQLLHDUVUFFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647442 |

Source

|

| Record name | 5-Amino-2-fluorobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130047-15-3 |

Source

|

| Record name | Benzoic acid, 5-amino-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130047-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-fluorobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.